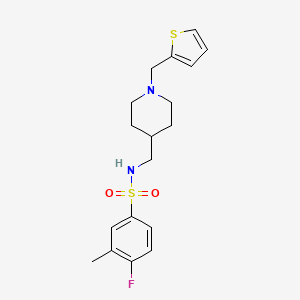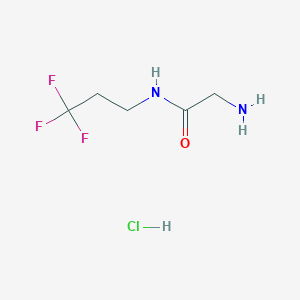}acetamide CAS No. 924873-51-8](/img/structure/B2453148.png)
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide, also known as FBA, is a compound that has gained attention for its potential use in scientific research.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
Compounds with a similar structure have been utilized in the exploration of structure-activity relationships, especially in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These studies are pivotal for understanding how alterations in chemical structures can impact metabolic stability and efficacy in drug development, providing insights into the design of more effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
The synthesis of novel sulfonamide derivatives has shown promising results in vitro for anticancer activity against breast and colon cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies, showcasing the importance of structural variation in enhancing cytotoxic effects against cancer cells (Ghorab et al., 2015).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial properties of compounds with similar structures, including their effectiveness against Gram-negative and Gram-positive bacteria, as well as fungi. Such studies contribute to the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Badiger et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide have been investigated for their ability to inhibit specific enzymes, such as glutaminase. This is crucial for therapeutic strategies targeting metabolic pathways in diseases like cancer, where enzyme inhibition can lead to reduced proliferation of tumor cells (Shukla et al., 2012).
Drug Design and Synthesis
The exploration of novel synthetic pathways and the design of new compounds with potential biological activities are significant areas of research. Studies have demonstrated the synthesis of various derivatives and evaluated their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This research is fundamental to drug discovery, highlighting the importance of chemical synthesis in developing new therapeutic agents (Fahim et al., 2019).
These studies underscore the broad utility of compounds like 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide in scientific research, particularly in the realms of drug development, antimicrobial therapy, and enzyme inhibition. The ongoing investigation into the structure-activity relationships, synthesis, and biological activities of such compounds is essential for advancing pharmaceutical sciences and developing new treatments for various diseases.
properties
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIANIAGQGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)
![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)


![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)


